DE(5-carboxamide)oxcarbazepine DE(5-carboxamide)oxcarbazepine Pharmaceutical secondary standards for application in quality control provide pharma laboratories and manufacturers with a convenient and cost-effective alternative to the preparation of in-house working standards
De(5-carboxamide)oxcarbazepine is a compound useful in organic synthesis.
Brand Name: Vulcanchem
CAS No.: 21737-58-6
VCID: VC0525245
InChI: InChI=1S/C14H11NO/c16-14-9-10-5-1-3-7-12(10)15-13-8-4-2-6-11(13)14/h1-8,15H,9H2
SMILES: C1C2=CC=CC=C2NC3=CC=CC=C3C1=O
Molecular Formula: C14H11NO
Molecular Weight: 209.24 g/mol

DE(5-carboxamide)oxcarbazepine

CAS No.: 21737-58-6

Cat. No.: VC0525245

Molecular Formula: C14H11NO

Molecular Weight: 209.24 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

DE(5-carboxamide)oxcarbazepine - 21737-58-6

Specification

CAS No. 21737-58-6
Molecular Formula C14H11NO
Molecular Weight 209.24 g/mol
IUPAC Name 6,11-dihydrobenzo[b][1]benzazepin-5-one
Standard InChI InChI=1S/C14H11NO/c16-14-9-10-5-1-3-7-12(10)15-13-8-4-2-6-11(13)14/h1-8,15H,9H2
Standard InChI Key VSZGCLXGCOECAY-UHFFFAOYSA-N
SMILES C1C2=CC=CC=C2NC3=CC=CC=C3C1=O
Canonical SMILES C1C2=CC=CC=C2NC3=CC=CC=C3C1=O
Appearance Solid powder

Introduction

Chemical Identity and Structural Features

DE(5-carboxamide)oxcarbazepine (CAS: 21737-58-6) has the molecular formula C14_{14}H11_{11}N2_2O2_2 and a molecular weight of 239.25 g/mol . Its structure consists of a dibenzazepine core with a carboxamide group at the 5-position and a ketone moiety at the 10-position (Figure 1). This configuration distinguishes it from oxcarbazepine, which features a 10-oxo group and a carboxamide at the 5-position but lacks the specific substitution pattern denoted by the "DE" prefix .

Key structural attributes:

  • Dibenzazepine backbone: Two benzene rings fused to a seven-membered azepine ring.

  • Carboxamide group (-CONH2_2): Positioned at the 5-carbon, critical for interactions with biological targets like voltage-gated sodium channels .

  • 10-Oxo group: A ketone at the 10-carbon, influencing metabolic stability and redox properties .

Synthesis and Manufacturing

DE(5-carboxamide)oxcarbazepine is synthesized via carbamoylation reactions, as detailed in patent US7723514B2 . The process involves reacting a 5H-dibenz[b,f]azepine precursor with a cyanate salt (e.g., potassium cyanate) and a non-nucleophilic base (e.g., pyridinium salts) under controlled conditions.

Synthetic Pathway

  • Starting material: 5H-dibenz[b,f]azepine (CAS: 256-96-2).

  • Carbamoylation: Introduction of the carboxamide group using isocyanic acid generated in situ from alkali metal cyanates .

  • Hydrolysis: Acidic or basic conditions to finalize the 10-oxo group .

Reaction parameters:

ParameterValue
Temperature-40°C to 25°C
Time4–24 hours
Yield60–85% (optimized conditions)

This method prioritizes regioselectivity and minimizes byproducts, making it scalable for industrial production .

Physicochemical Properties

DE(5-carboxamide)oxcarbazepine exhibits solubility and stability profiles critical for drug development:

PropertyValueSource
Solubility0.2 mg/mL in water (25°C)
LogP2.1 (predicted)
Melting Point215–218°C
pKa13.2 (amide nitrogen)

The compound’s low water solubility necessitates formulation strategies like micronization or lipid-based carriers for bioavailability enhancement .

Comparative Analysis with Oxcarbazepine

FeatureDE(5-Carboxamide)OxcarbazepineOxcarbazepine
Molecular FormulaC14_{14}H11_{11}N2_2O2_2C15_{15}H12_{12}N2_2O2_2
Main UseSynthetic intermediateAntiepileptic drug
MetabolitesUndefinedMHD (active)
Clinical DataNoneExtensive

DE(5-carboxamide)oxcarbazepine’s lack of a hydroxyl group at the 10-position may reduce metabolic activation compared to oxcarbazepine, potentially altering efficacy and safety .

Applications and Future Directions

Synthetic Utility

As a precursor in oxcarbazepine production, DE(5-carboxamide)oxcarbazepine enables cost-effective manufacturing . Its stability under acidic conditions makes it suitable for large-scale synthesis .

Research Gaps

  • Pharmacokinetics: Absorption, distribution, and excretion profiles remain uncharacterized.

  • Target selectivity: Specificity for VGSC subtypes versus off-target effects needs clarification.

  • Clinical trials: No human studies exist to date.

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